(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone is a complex organic compound that features a bromobenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a methanone group substituted with a m-tolyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The compound could potentially interact with the bacterium, leading to changes that inhibit its growth.
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s possible that this compound may affect pathways related to the growth and survival of Mycobacterium tuberculosis.
Result of Action
If the compound does indeed exhibit anti-tubercular activity, it could potentially lead to the death of mycobacterium tuberculosis cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone typically involves a multi-step process. One common route begins with the bromination of benzo[d]thiazole to introduce the bromine atom at the 6-position. This is followed by the nucleophilic substitution of the bromine atom with piperazine. The resulting intermediate is then reacted with m-tolylmethanone under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic ring or the piperazine moiety.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its structural features enable it to interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antibacterial and antipsychotic activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone: Similar structure but with a fluorine atom instead of bromine.
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and undergo specific chemical reactions.
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-3-2-4-14(11-13)18(24)22-7-9-23(10-8-22)19-21-16-6-5-15(20)12-17(16)25-19/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXPTISTYNOMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.